2-[N-(benzenesulfonyl)-2,5-dimethylanilino]-N-(2-methylsulfanylethyl)acetamide
Description
2-[N-(benzenesulfonyl)-2,5-dimethylanilino]-N-(2-methylsulfanylethyl)acetamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a benzenesulfonyl group attached to a dimethylaniline moiety, which is further linked to an acetamide group through a methylsulfanyl ethyl chain
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-2,5-dimethylanilino]-N-(2-methylsulfanylethyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S2/c1-15-9-10-16(2)18(13-15)21(14-19(22)20-11-12-25-3)26(23,24)17-7-5-4-6-8-17/h4-10,13H,11-12,14H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFMOLSFUZAMSFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N(CC(=O)NCCSC)S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(benzenesulfonyl)-2,5-dimethylanilino]-N-(2-methylsulfanylethyl)acetamide typically involves multiple steps:
Formation of the Benzenesulfonyl Chloride Intermediate: Benzenesulfonyl chloride is prepared by reacting benzene with chlorosulfonic acid under controlled conditions.
Nucleophilic Substitution Reaction: The benzenesulfonyl chloride is then reacted with 2,5-dimethylaniline in the presence of a base such as pyridine to form the N-(benzenesulfonyl)-2,5-dimethylaniline intermediate.
Acylation Reaction: The intermediate is further reacted with 2-methylsulfanylethylamine and acetic anhydride to form the final product, 2-[N-(benzenesulfonyl)-2,5-dimethylanilino]-N-(2-methylsulfanylethyl)acetamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfinyl or sulfhydryl group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfinyl and sulfhydryl derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
2-[N-(benzenesulfonyl)-2,5-dimethylanilino]-N-(2-methylsulfanylethyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an inhibitor of enzymes such as human neutrophil elastase, which is relevant in conditions like acute respiratory distress syndrome.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies exploring the interaction of sulfonamide derivatives with biological targets, contributing to the understanding of their pharmacological profiles.
Mechanism of Action
The mechanism of action of 2-[N-(benzenesulfonyl)-2,5-dimethylanilino]-N-(2-methylsulfanylethyl)acetamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound acts as a competitive inhibitor of enzymes like human neutrophil elastase by binding to the active site and preventing substrate access.
Pathways Involved: The inhibition of elastase activity can modulate inflammatory pathways, reducing tissue damage and inflammation in conditions such as acute respiratory distress syndrome.
Comparison with Similar Compounds
Similar Compounds
N-(benzenesulfonyl)acetamide: A simpler analog lacking the dimethylaniline and methylsulfanyl ethyl groups.
2,5-Dimethoxybenzenesulfonyl chloride: A related compound with methoxy groups instead of methyl groups on the aromatic ring.
Uniqueness
2-[N-(benzenesulfonyl)-2,5-dimethylanilino]-N-(2-methylsulfanylethyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methylsulfanyl ethyl chain and the dimethylaniline moiety differentiates it from simpler sulfonamide derivatives, potentially enhancing its interaction with biological targets and its utility in various applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
